molecular formula C7H9NO2S B13175329 2-[5-(Aminomethyl)thiophen-2-yl]acetic acid

2-[5-(Aminomethyl)thiophen-2-yl]acetic acid

Cat. No.: B13175329
M. Wt: 171.22 g/mol
InChI Key: WUUZOAUUYYEMOV-UHFFFAOYSA-N
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Description

2-[5-(Aminomethyl)thiophen-2-yl]acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is of interest due to its potential biological and chemical properties, making it a subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-[5-(Aminomethyl)thiophen-2-yl]acetic acid, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2-[5-(Aminomethyl)thiophen-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the reducing agent from reacting with water.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may produce a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[5-(Aminomethyl)thiophen-2-yl]acetic acid include other thiophene derivatives, such as:

Uniqueness

This compound is unique due to the presence of both an amino group and a carboxylic acid group on the thiophene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for scientific research .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-[5-(aminomethyl)thiophen-2-yl]acetic acid

InChI

InChI=1S/C7H9NO2S/c8-4-6-2-1-5(11-6)3-7(9)10/h1-2H,3-4,8H2,(H,9,10)

InChI Key

WUUZOAUUYYEMOV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)CN)CC(=O)O

Origin of Product

United States

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